![molecular formula C10H7Cl2N3O B14695703 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile CAS No. 28317-61-5](/img/structure/B14695703.png)
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile is a chemical compound that belongs to the class of hydrazinylidene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of a dichlorophenyl group attached to a hydrazinylidene moiety, which is further connected to a butanenitrile group.
Méthodes De Préparation
The synthesis of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate nitrile compound under controlled conditions. One common method involves the condensation of 3,4-dichlorophenylhydrazine with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired product . The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the hydrazinylidene linkage.
Analyse Des Réactions Chimiques
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The mechanism of action of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile involves the inhibition of key enzymes and pathways in bacterial cells. For example, it has been shown to inhibit sortase A transpeptidase, an enzyme crucial for the formation of biofilms in Staphylococcus aureus . By inhibiting this enzyme, the compound prevents the bacteria from forming protective biofilms, making them more susceptible to conventional antibiotics.
Comparaison Avec Des Composés Similaires
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile can be compared to other hydrazinylidene derivatives, such as:
2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile: Similar in structure but with different substituents, leading to variations in biological activity.
Ethyl 2-[2-(3,4-dichlorophenyl)hydrazinylidene]-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-oxopropanoate: Another derivative with a pyrazole ring, showing different inhibitory activities against bacterial biofilms.
Propriétés
Numéro CAS |
28317-61-5 |
|---|---|
Formule moléculaire |
C10H7Cl2N3O |
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
N-(3,4-dichloroanilino)-2-oxopropanimidoyl cyanide |
InChI |
InChI=1S/C10H7Cl2N3O/c1-6(16)10(5-13)15-14-7-2-3-8(11)9(12)4-7/h2-4,14H,1H3 |
Clé InChI |
OZRKRMXJBJTXRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



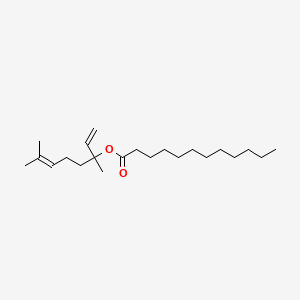
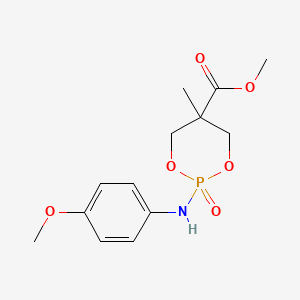

![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)

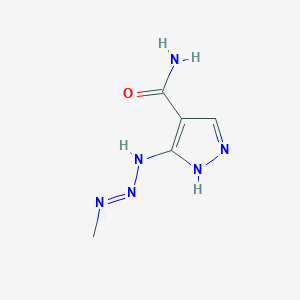

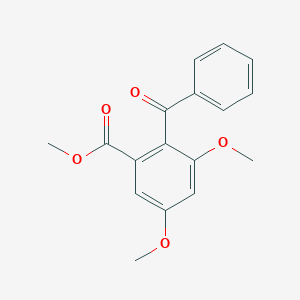
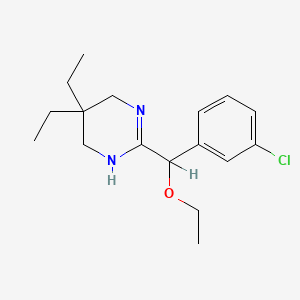
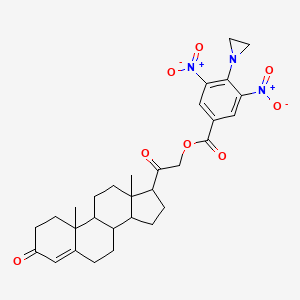
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)


